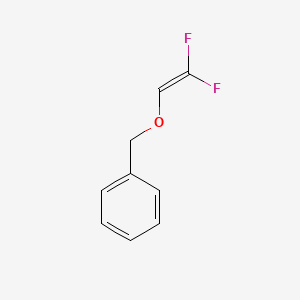
2,2-Difluoroethenoxymethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organometallic Chemistry and Catalysis
Fluorinated benzenes, such as fluorobenzene and 1,2-difluorobenzene, have been identified as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents reduces the ability to donate π-electron density from the arene, allowing these compounds to be used as essentially non-coordinating solvents or as readily displaced ligands. This property facilitates the synthesis of well-defined complexes and enables C-H and C-F bond activation reactions, presenting opportunities for their exploitation in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Molecular Interactions and Crystal Structures
The study of C−H···F−C interactions in crystalline fluorobenzenes has shed light on the weak acceptor capabilities of the C−F group. Analysis of these interactions, particularly in comparison with C−H···O/C−H···N analogues, has provided insights into the structural roles these interactions play in various crystal structures, contributing to the understanding of molecular arrangement and stability in fluorinated compounds (Thalladi et al., 1998).
Environmental Biodegradation
Research into the biodegradation of difluorobenzenes by microbial strains has shown that certain bacteria can utilize these compounds as sole carbon and energy sources. This capability is particularly notable for its potential application in the bioremediation of environments contaminated with industrial fluorinated compounds. Labrys portucalensis, for example, has been demonstrated to degrade 1,3-difluorobenzene efficiently, highlighting the environmental significance of understanding and harnessing microbial pathways for the degradation of fluorinated pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).
Photocatalysis and Synthesis
The photocatalyzed oxidation of benzylic compounds in the presence of fluorinated benzenes has been explored as a synthetically efficient route to access electron-deficient benzylic fluorides. This metal-free and mild approach, using inexpensive reagents, underscores the potential of fluorinated benzenes in facilitating environmentally friendly and cost-effective synthesis methods (Bloom, McCann, & Lectka, 2014).
Advanced Materials
The development of high-performance materials has also benefited from the unique properties of fluorinated benzenes. Novel poly(aryl ether)s synthesized from perfluoroalkyl-activated bisfluoro monomers exhibit outstanding thermooxidative stability, high glass transition temperatures, and excellent mechanical properties, making them comparable to other high-performance thermoplastic materials. This research demonstrates the importance of fluorinated benzenes in the creation of new materials with advanced functional properties (Banerjee & Maier, 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
2,2-difluoroethenoxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJZTMZOKIIDNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)



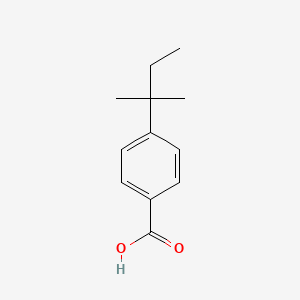
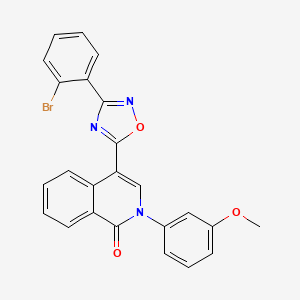
![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)
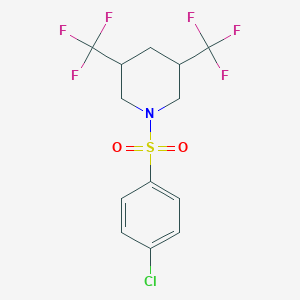
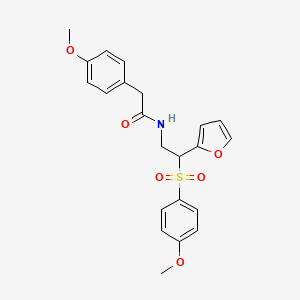
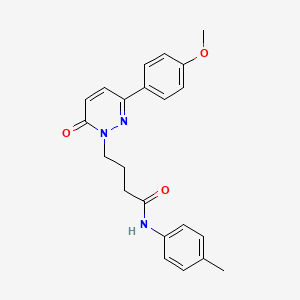
![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)
